An In-depth Technical Guide to (2S)-6-Methylheptan-2-ol: Properties, Synthesis, and Chiral Analysis
An In-depth Technical Guide to (2S)-6-Methylheptan-2-ol: Properties, Synthesis, and Chiral Analysis
Introduction: The Significance of Chirality in (2S)-6-Methylheptan-2-ol
(2S)-6-Methylheptan-2-ol is a chiral secondary alcohol that, while seemingly simple in structure, represents a crucial building block in medicinal chemistry and stereoselective synthesis. As with many chiral molecules, the biological activity is often confined to a single enantiomer. Therefore, a comprehensive understanding of the specific properties, synthesis, and analysis of the (S)-enantiomer is of paramount importance for researchers, scientists, and drug development professionals. The spatial arrangement of the hydroxyl group at the C2 position dictates its interaction with other chiral entities, such as enzymes and receptors, making enantiomeric purity a critical quality attribute.
This technical guide provides an in-depth exploration of (2S)-6-Methylheptan-2-ol, moving beyond a simple data sheet to offer insights into its synthesis, the nuanced methodologies for its chiral analysis, and its relevance in contemporary research. The information presented herein is intended to empower scientists to confidently synthesize, purify, and characterize this valuable chiral intermediate.
Physicochemical and Spectroscopic Profile
The physical and chemical properties of (2S)-6-Methylheptan-2-ol dictate its behavior in various chemical processes, from reaction kinetics to purification and formulation. While specific data for the (S)-enantiomer is not always available, the properties of the racemic mixture provide a solid foundation for its handling and application.
Structural and Molecular Information
The fundamental identity of (2S)-6-Methylheptan-2-ol is established by its molecular structure and associated identifiers.
Caption: 2D Structure of (2S)-6-Methylheptan-2-ol
Table 1: Chemical and Physical Properties of 6-Methylheptan-2-ol
| Property | Value | Source(s) |
| IUPAC Name | (2S)-6-Methylheptan-2-ol | [1] |
| Synonyms | (S)-6-Methyl-2-heptanol | - |
| CAS Number | 4730-22-7 (for racemate) | [2][3] |
| Molecular Formula | C₈H₁₈O | [2][3] |
| Molecular Weight | 130.23 g/mol | [2][3] |
| Appearance | Colorless clear liquid (estimated) | [2] |
| Boiling Point | 173.0-175.0 °C at 760 mmHg (for racemate) | [2][3] |
| Density | 0.816-0.820 g/cm³ at 20 °C (for racemate) | [2] |
| Refractive Index | 1.422-1.426 at 20 °C (for racemate) | [2] |
| Solubility | Soluble in alcohol; sparingly soluble in water (1594 mg/L at 25 °C, est.) | [2] |
| Vapor Pressure | 0.342 mmHg at 25 °C (estimated) | [2] |
| Flash Point | 67 °C (153 °F) (for racemate) | [2] |
| Optical Rotation [α]D | Data not readily available in literature. | - |
Expert Insight: The boiling point and solubility data are critical for designing purification protocols such as fractional distillation and liquid-liquid extraction. The low water solubility and good alcohol solubility are typical for an eight-carbon alcohol. While the specific rotation for (2S)-6-Methylheptan-2-ol is not widely reported, a related compound, (3S,4R)-4-Methylheptan-3-ol, has a reported specific rotation of +11.5 (c 1.0, hexane)[4]. This suggests that a non-zero optical rotation should be observable for the pure (S)-enantiomer of 6-methylheptan-2-ol, and its determination would be a key step in characterizing a newly synthesized batch.
Stereoselective Synthesis: A Biocatalytic Approach
The synthesis of enantiomerically pure (2S)-6-Methylheptan-2-ol is most effectively achieved through the asymmetric reduction of its corresponding prochiral ketone, 6-methylheptan-2-one. While classical chemical methods using chiral reducing agents exist, biocatalysis using alcohol dehydrogenases (ADHs) offers a highly selective, environmentally benign, and efficient alternative.[5][6]
Caption: Proposed biocatalytic workflow for the synthesis of (2S)-6-Methylheptan-2-ol.
Experimental Protocol: Enzymatic Reduction of 6-Methylheptan-2-one
This protocol outlines a general procedure for the stereoselective reduction of 6-methylheptan-2-one to (2S)-6-Methylheptan-2-ol using a commercially available alcohol dehydrogenase.
Materials:
-
6-Methylheptan-2-one (≥98% purity)
-
Alcohol Dehydrogenase (ADH) selective for producing (S)-alcohols (e.g., ADH from Lactobacillus kefir)
-
NADH or NADPH cofactor
-
Cofactor regeneration system (e.g., D-glucose and glucose dehydrogenase (GDH), or isopropanol)
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware, magnetic stirrer, and temperature-controlled water bath
Procedure:
-
Reaction Setup: In a reaction vessel, prepare a solution of phosphate buffer. Add D-glucose (as the ultimate reductant) and the NAD(P)H cofactor.
-
Enzyme Addition: Add the glucose dehydrogenase (for cofactor regeneration) and the (S)-selective alcohol dehydrogenase to the buffer solution. Stir gently to dissolve.
-
Substrate Addition: Add 6-methylheptan-2-one to the reaction mixture. The concentration of the substrate should be optimized to avoid enzyme inhibition.
-
Reaction: Maintain the reaction at a constant temperature (typically 25-30 °C) with gentle stirring. Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC or TLC.
-
Work-up: Once the reaction has reached completion (or equilibrium), quench the reaction by adding an equal volume of ethyl acetate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into the organic layer. Repeat the extraction of the aqueous layer twice more with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude (2S)-6-Methylheptan-2-ol.
-
Purification: Purify the crude product by flash column chromatography on silica gel if necessary.
-
Characterization: Confirm the identity and determine the enantiomeric excess of the purified product using chiral GC, NMR, and polarimetry.
Causality Behind Experimental Choices:
-
Biocatalyst: The choice of ADH is critical for achieving high enantioselectivity. Enzymes from different microbial sources exhibit different substrate specificities and stereoselectivities.[5]
-
Cofactor Regeneration: The nicotinamide cofactors (NADH/NADPH) are expensive. An in-situ regeneration system is essential for making the process economically viable on a preparative scale.[6]
-
pH and Temperature: Enzymes have optimal pH and temperature ranges for activity and stability. Maintaining these conditions is crucial for efficient conversion.
-
Extraction Solvent: Ethyl acetate is a common choice for extracting moderately polar compounds like alcohols from aqueous solutions.
Applications in Research and Drug Development
The primary value of (2S)-6-Methylheptan-2-ol in a pharmaceutical context lies in its utility as a chiral building block. Its defined stereochemistry allows for the construction of complex molecules with specific biological activities.
-
Intermediate for p38 MAP Kinase Inhibitors: 6-Methylheptan-2-ol has been identified as an intermediate in the synthesis of highly potent and specific ATP-mimetic inhibitors of p38 MAP kinase.[7] The p38 MAP kinase pathway is implicated in inflammatory diseases, making its inhibitors attractive therapeutic candidates. The chirality of the alcohol can be crucial for the final inhibitor's binding affinity and efficacy.
-
Reference Standard: In analytical chemistry, enantiomerically pure (2S)-6-Methylheptan-2-ol can be used as a reference standard for the development and validation of analytical methods, such as chiral chromatography, to quantify its presence in various matrices or as an impurity.[8]
Analytical Methodologies for Chiral Discrimination
Confirming the enantiomeric purity of (2S)-6-Methylheptan-2-ol is a critical step in its application. Chiral Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two powerful techniques for this purpose.
Chiral Gas Chromatography (GC)
Chiral GC is a highly sensitive method for separating and quantifying enantiomers. The separation is achieved using a capillary column coated with a chiral stationary phase (CSP), typically a cyclodextrin derivative.[7]
Experimental Protocol: Chiral GC Analysis
Instrumentation and Columns:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Chiral capillary column (e.g., Rt-βDEXse or similar cyclodextrin-based CSP).
GC Conditions (Starting Point for Method Development):
-
Injector Temperature: 220 °C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 5 °C/min to 180 °C
-
Hold: 5 minutes at 180 °C
-
-
Detector Temperature: 250 °C (FID)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the (2S)-6-Methylheptan-2-ol sample (approx. 1 mg/mL) in a suitable solvent (e.g., dichloromethane or methanol).
-
Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC.
-
Data Analysis: The two enantiomers will elute at different retention times. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers using the formula: % ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR can be used to determine enantiomeric excess by employing a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). These agents interact with the enantiomers to form transient diastereomeric complexes (with CSAs) or stable diastereomeric compounds (with CDAs), which exhibit distinct signals in the NMR spectrum.
Expert Insight: The use of a Gallium-based chiral solvating agent has been shown to be effective for the differentiation of chiral alcohols in ¹H NMR spectroscopy, offering a rapid and non-destructive method for analysis.
Safety and Handling
Conclusion
(2S)-6-Methylheptan-2-ol is a valuable chiral synthon with significant potential in drug discovery and development. Its successful application hinges on the ability to produce it in high enantiomeric purity and to accurately verify that purity. This guide has provided a comprehensive overview of its properties, a robust biocatalytic approach to its synthesis, and detailed methodologies for its chiral analysis. By leveraging these insights and protocols, researchers can effectively utilize (2S)-6-Methylheptan-2-ol in their synthetic endeavors.
References
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Guzmán-Rodríguez, A. R., & Santos, L. S. (2017). ENZYMATIC REDUCTION BY ALCOHOL DEHYDROGENASE TA1316 FROM Thermoplasma acidophilum. Revista Mexicana de Ingeniería Química, 16(1), 33-39. Retrieved from [Link]
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